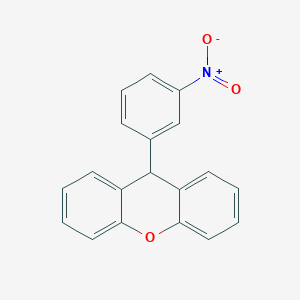
9-(3-Nitrophenyl)-9h-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Nitrophenyl)-9h-xanthene is an organic compound characterized by a xanthene core substituted with a 3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Nitrophenyl)-9h-xanthene typically involves the reaction of xanthene with 3-nitrophenyl derivatives under specific conditions. One common method includes the nitration of xanthene derivatives followed by purification processes to isolate the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process, minimizing the risks associated with handling large quantities of reactive chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro-substituted xanthone derivatives.
Reduction: Formation of 9-(3-aminophenyl)-9h-xanthene.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
科学的研究の応用
9-(3-Nitrophenyl)-9h-xanthene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.
作用機序
The mechanism of action of 9-(3-Nitrophenyl)-9h-xanthene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The xanthene core can interact with various molecular targets, potentially affecting cellular pathways and processes.
類似化合物との比較
9-Phenyl-9h-xanthene: Lacks the nitro group, resulting in different reactivity and applications.
9-(4-Nitrophenyl)-9h-xanthene: Similar structure but with the nitro group in a different position, affecting its chemical behavior and applications.
9-(3-Aminophenyl)-9h-xanthene: A reduced form of 9-(3-Nitrophenyl)-9h-xanthene, with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the nitro group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
6630-78-0 |
|---|---|
分子式 |
C19H13NO3 |
分子量 |
303.3 g/mol |
IUPAC名 |
9-(3-nitrophenyl)-9H-xanthene |
InChI |
InChI=1S/C19H13NO3/c21-20(22)14-7-5-6-13(12-14)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12,19H |
InChIキー |
JJZRAPGOLFQAHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)



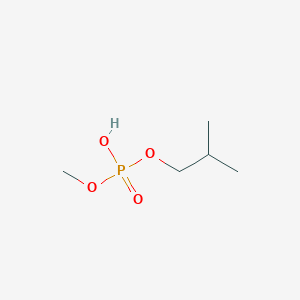

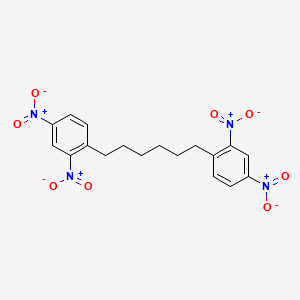

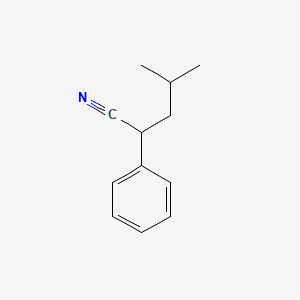
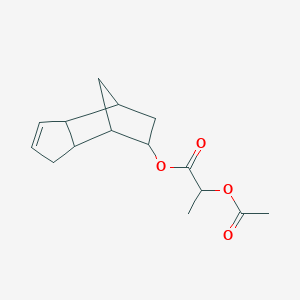
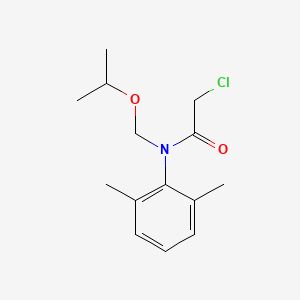
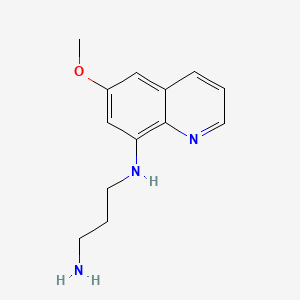
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
